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Compound of Interest |

N-(3-lodo-5-methylpyridin-2-
Compound Name:

yl)pivalamide
CAS No.: 1228666-13-4
Cat. No.: B1391866

Get Quote
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N-(3-lodo-5-methylpyridin-2-yl)pivalamide is a specialized heterocyclic compound that
serves as a high-value intermediate in pharmaceutical and medicinal chemistry.[1] Its structure
is not accidental; it is strategically designed to offer dual functionality. The core, a 2-
aminopyridine backbone, is a privileged structure found in numerous biologically active
molecules.[2] This guide provides an in-depth analysis of its chemical properties, a robust
synthesis protocol, and its strategic applications in the development of novel therapeutics.

The molecule incorporates two key features that are highly sought after in drug design: an
iodine atom, which acts as a versatile handle for advanced synthetic transformations, and a
pivalamide group, which imparts unique steric and electronic properties.[3][4] Understanding
the interplay of these features is crucial for leveraging this compound to its full potential in
creating diverse molecular architectures for screening and development.

Physicochemical and Safety Profile

A precise understanding of the compound's properties and potential hazards is the foundation
of its effective and safe utilization in a laboratory setting.
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Properties Summary

While one supplier reports an incorrect molecular formula, the true formula based on the
structure is C11H1sIN20.[1] Key physicochemical data are summarized below.

Property Value Source(s)
CAS Number 1228666-13-4 [1]
Molecular Formula C11H1sIN20 (Calculated)
Molecular Weight 318.16 g/mol (Calculated)
Appearance Off-white to slight yellow solid [1]

Purity >98% [1]

Primary Application Pharmaceutical Intermediate [1]

N Store in shaded, cool, and dry
Storage Conditions [1]
places

Hazard Analysis and Safe Handling

No specific safety data sheet (SDS) is publicly available for N-(3-lodo-5-methylpyridin-2-
yl)pivalamide. However, a reliable hazard assessment can be extrapolated from its direct
synthetic precursor and structurally related analogs.

e Precursor Hazard: The immediate precursor, 2-Amino-3-iodo-5-methylpyridine (CAS 211308-
79-1), is classified as toxic if swallowed, causing skin irritation, and causing serious eye
damage.[5]

e Analog Hazard: A close structural analog, N-(3-lodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide
(CAS 1002916-67-7), is classified as harmful if swallowed and causes skin, eye, and

respiratory irritation.

Inferred Handling Protocol: Based on this analysis, N-(3-lodo-5-methylpyridin-2-
yl)pivalamide should be handled with caution.
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» Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat.[5]

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or aerosols.[5]

o First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin

contact, wash off with soap and plenty of water. If ingested, seek immediate medical

attention.[5]

Rational Synthesis and Mechanistic Insights

The synthesis of N-(3-lodo-5-methylpyridin-2-yl)pivalamide is logically approached as a two-

step sequence starting from the commercially available 2-Amino-5-methylpyridine. This

pathway involves a regioselective iodination followed by a standard amidation.

2-Amino-5-methylpyridine

Regioselective lodination

Step 2:

-
i
lodinating Agent
(e.g., NIS, 12/H2S04)

ol
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Figure 1: Proposed two-step synthesis pathway.

Step 1: Regioselective lodination of 2-Amino-5-

methylpyridine

Causality: The 2-amino group is a potent activating and ortho-, para-directing group in

electrophilic aromatic substitution. In the 2-Amino-5-methylpyridine ring, the C3 and C5

positions are activated. Since the C5 position is already occupied by a methyl group,
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electrophilic attack is strongly directed to the C3 position. This high regioselectivity makes the
synthesis efficient and avoids the need for protecting groups or complex purification of isomers.

Protocol:

e Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-
methylpyridine (1.0 eq.) in a suitable solvent such as sulfuric acid or an organic solvent like
acetone.[6]

» Reagent Addition: Cool the solution in an ice bath (0-10 °C). Add the iodinating agent
portion-wise. A common and effective agent is N-lodosuccinimide (NIS) or a combination of
elemental iodine (I2) and an oxidizing agent like potassium iodate in sulfuric acid.[6]

o Reaction: Allow the mixture to stir at a controlled temperature (e.g., 10 °C or heated if using
the 12/KIOs method) for several hours until TLC or LC-MS analysis indicates the consumption
of the starting material.

o Workup: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate)
to remove any excess iodine. Neutralize the mixture carefully with a base (e.g., agueous
ammonia) to a pH of ~8.[6]

e |solation: The product, 2-Amino-3-iodo-5-methylpyridine, will typically precipitate. Collect the
solid by filtration, wash with cold water, and dry under vacuum.[6]

Step 2: Amidation with Pivaloyl Chloride

Causality: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the
nitrogen of the 2-amino group acts as a nucleophile, attacking the highly electrophilic carbonyl
carbon of pivaloyl chloride. The steric bulk of pivaloyl chloride generally ensures a clean, mono-
acylation reaction. A non-nucleophilic base is essential to scavenge the HCI generated during
the reaction, driving the equilibrium towards the product and preventing protonation of the
starting amine.

Protocol:

e Setup: Suspend the synthesized 2-Amino-3-iodo-5-methylpyridine (1.0 eq.) in an inert
anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert
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atmosphere (e.g., nitrogen).
o Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq.).

o Acylation: Cool the mixture to 0 °C. Slowly add pivaloyl chloride (1.05-1.1 eq.) dropwise via a
syringe, keeping the internal temperature below 5 °C. The formation of a mixed anhydride as
an intermediate facilitates the acylation.[2]

o Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 2-4 hours, monitoring by TLC.

o Workup: Quench the reaction with water. Separate the organic layer. Wash the organic
phase sequentially with a dilute acid (e.g., 1M HCI) to remove excess base, followed by a
saturated sodium bicarbonate solution, and finally brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure. The resulting crude solid can be purified by recrystallization from a
suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(3-
lodo-5-methylpyridin-2-yl)pivalamide.

Predicted Spectroscopic Signhature

For unambiguous characterization, the following spectral data are predicted based on the
compound's structure. This serves as a benchmark for researchers to validate their synthetic
product.
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Analysis Type

Predicted Data

1H NMR

0 ~8.2 ppm (d, 1H, Ar-H6), d ~7.8 ppm (d, 1H,
Ar-H4), 6 ~2.3 ppm (s, 3H, -CHs), 4 ~1.3 ppm
(s, 9H, -C(CHs3)3), & ~8.5-9.0 ppm (br s, 1H, -

NH)

13C NMR

8 ~177 ppm (C=0), d ~150-155 ppm (Ar-C2),
~145-150 ppm (Ar-C6), & ~140-145 ppm (Ar-
C4), 5 ~130-135 ppm (Ar-C5), & ~90-95 ppm
(Ar-C3, iodo-substituted), & ~40 ppm (-C(CHs)s3),
0 ~27 ppm (-C(CHs3)3), 8 ~17 ppm (-CHs)

IR (cm™1)

~3300-3400 (N-H stretch), ~2970 (aliphatic C-H
stretch), ~1680-1700 (C=0, Amide | band),
~1580 (aromatic C=C stretch)

Mass Spec (El)

M+ at m/z = 318

Strategic Applications in Drug Discovery

The true value of N-(3-lodo-5-methylpyridin-2-yl)pivalamide lies in its role as a versatile

scaffold for building molecular complexity. It is a classic example of a building block used to

explore Structure-Activity Relationships (SAR).

The lodopyridine Moiety: A Gateway to Complexity

The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group

in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient

introduction of diverse chemical fragments at the C3 position of the pyridine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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